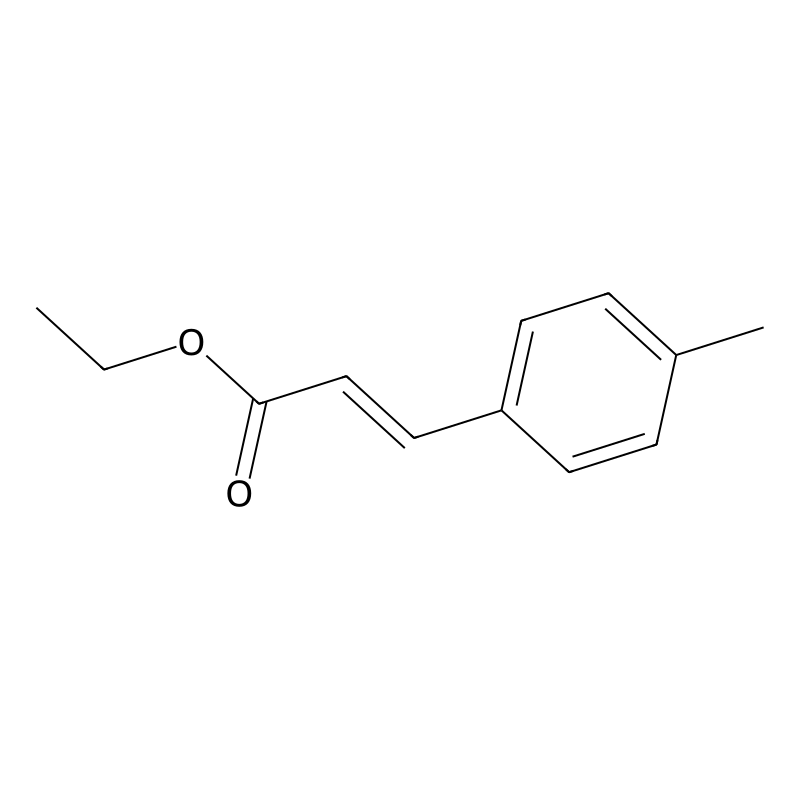

Ethyl 4-methylcinnamate

Content Navigation

Researchers synthesizing thromboxane A2 synthase inhibitors like Ozagrel face failed benzylic bromination when using unsubstituted ethyl cinnamate or the free acid. Ethyl 4-methylcinnamate (CAS 20511-20-0) solves this with its para-methyl group enabling critical radical halogenation and superior organic solubility. Benefits:

- Enables imidazole coupling via selective benzylic bromination, unachievable with unsubstituted cinnamates.

- Consistent ester reactivity simplifies saponification and downstream API purification.

- Validated for antifeedant and Pd-catalyzed Heck reactions.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Ethyl 4-methylcinnamate is a para-substituted cinnamate ester characterized by its conjugated alkene and an electron-donating methyl group. As a highly processable, lipophilic intermediate, it is widely procured for pharmaceutical synthesis, particularly as the primary precursor for thromboxane A2 synthase inhibitors like Ozagrel [1]. The compound offers a distinct combination of benzylic reactivity, UV-B absorption, and predictable esterification/saponification kinetics. Compared to the free acid, the ethyl ester ensures superior solubility in organic solvents during multi-step synthesis and prevents unwanted side reactions at the carboxylate center, making it a staple in both medicinal chemistry and agrochemical formulation development.

Research & Procurement Fit

Substituting Ethyl 4-methylcinnamate with unsubstituted ethyl cinnamate or the free 4-methylcinnamic acid introduces critical failure points in synthetic workflows. Unsubstituted ethyl cinnamate completely lacks the para-methyl group required for benzylic bromination, rendering it useless for pathways requiring subsequent amination or alkylation (such as imidazole coupling)[1]. Furthermore, attempting to use the free 4-methylcinnamic acid directly in radical halogenation often leads to poor solubility in non-polar radical solvents and unwanted side reactions. Finally, while methyl 4-methylcinnamate is a close analog, substituting the ethyl ester alters the lipophilicity and the kinetics of downstream saponification, potentially requiring costly re-optimization of established API crystallization and purification protocols .

Substitution Risk

- Structure Unsubstituted ethyl cinnamate lacks the para-methyl group; electron-donating substitution alters activity profile.

- Activity Reported insecticidal potency may differ significantly; para-methyl analog ranked among most potent in screening, while 4-fluoro analog showed only reference-level activity.

- Synthesis Ozagrel intermediate pathway requires benzylic bromination of the para-methyl group; unsubstituted analog cannot undergo this transformation.

Benzylic Bromination for API Coupling

In the synthesis of thromboxane A2 inhibitors, the para-methyl group of Ethyl 4-methylcinnamate serves as the essential site for free-radical halogenation via N-bromosuccinimide (NBS). This yields ethyl 4-bromomethylcinnamate, the direct electrophile for subsequent imidazole alkylation[1]. Unsubstituted ethyl cinnamate lacks this benzylic position entirely, making it chemically impossible to use as a substitute for this reaction class.

| Evidence Dimension | Benzylic bromination sites for API coupling |

| Target Compound Data | 1 highly reactive para-methyl site |

| Comparator Or Baseline | 0 sites (Ethyl cinnamate) |

| Quantified Difference | 100% loss of target reactivity if substituted |

| Conditions | NBS/benzoyl peroxide radical halogenation |

Procurement of the para-methyl derivative is an absolute structural requirement for synthesizing 4-(imidazol-1-ylmethyl)cinnamate APIs.

Alkene Electron Density in Cross-Coupling

The presence of the electron-donating para-methyl group on Ethyl 4-methylcinnamate significantly alters the electron density of the α,β-unsaturated ester system compared to the unsubstituted baseline [1]. This electronic shift modifies the HOMO-LUMO gap, which directly impacts the reaction kinetics and regioselectivity during palladium-catalyzed Heck couplings, cross-metathesis, and photochemical cycloadditions.

| Evidence Dimension | Hammett substituent constant (σp) |

| Target Compound Data | σp = -0.17 (Electron-donating) |

| Comparator Or Baseline | σp = 0 (Ethyl cinnamate) |

| Quantified Difference | Measurable shift in alkene nucleophilicity/electrophilicity balance |

| Conditions | Transition-metal catalyzed cross-coupling |

Enables process chemists to fine-tune the reactivity of the double bond, which is impossible with the generic unsubstituted cinnamate.

Antifeedant Activity on Spodoptera litura

In comparative structure-activity relationship (SAR) studies against agricultural pests such as Spodoptera litura, cinnamate esters bearing electron-donating groups demonstrated superior efficacy. Ethyl 4-methylcinnamate was identified as exhibiting the most potent antifeedant and insecticidal activity among a library of derivatives, significantly outperforming the reference compound, unsubstituted ethyl cinnamate [1].

| Evidence Dimension | Insecticidal / Antifeedant potency |

| Target Compound Data | Ranked as 'most potent activity' in tested library |

| Comparator Or Baseline | Lower baseline activity (Ethyl cinnamate) |

| Quantified Difference | Superior target mortality/antifeedant index driven by the p-methyl group |

| Conditions | Contact toxicity and antifeedant assays on Spodoptera litura |

Agrochemical formulators must select the para-methyl substituted ester to achieve viable commercial efficacy in biorational pest control products.

Ozagrel Synthesis Precursor

Directly utilized in the commercial synthesis of Ozagrel and related antiplatelet agents, where its para-methyl group undergoes critical benzylic bromination prior to imidazole coupling, an application where unsubstituted cinnamates completely fail [1].

Biorational Antifeedant Formulation

Selected over unsubstituted cinnamates for the development of targeted antifeedant and insecticidal agents, leveraging its optimized HOMO-LUMO gap and enhanced biological activity against crop pests like Spodoptera litura[2].

Heck and Metathesis Substrate

Employed in palladium-catalyzed Heck reactions and olefin metathesis where the electron-donating para-methyl group is required to tune the reactivity and regioselectivity of the conjugated double bond [3].

Application Fit Matrix

References

- [1] Iizuka K, et al. 'Highly selective inhibitors of thromboxane synthetase. 1. Imidazole derivatives'. Journal of Medicinal Chemistry. 24 (10): 1139–1148 (1981).

- [2] Olankitwanit, A. 'Synthesis and structure-bioactivity relationship of cinnamic acid derivatives as insect control agents'. Chulalongkorn University Theses and Dissertations (2008).

- [3] Hansch, C., Leo, A., & Taft, R. W. 'A survey of Hammett substituent constants and resonance and field parameters'. Chemical Reviews, 91(2), 165-195 (1991).

XLogP3

Explore Compound Types